molecular formula C10H9BrF2O3 B8232860 Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate

Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate

Cat. No.: B8232860
M. Wt: 295.08 g/mol
InChI Key: ZOOIWBQFYXWSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H9BrF2O3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 2,2-difluoroethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate typically involves the following steps:

    Bromination: The starting material, methyl 4-hydroxybenzoate, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Etherification: The brominated intermediate is then subjected to etherification with 2,2-difluoroethanol in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the 2,2-difluoroethoxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of methyl 3-bromo-4-(2,2-difluoroethoxy)benzyl alcohol.

    Oxidation: Formation of methyl 3-bromo-4-(2,2-difluoroethoxy)benzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-(2,2-difluoroethoxy)benzoate: Similar structure but with different substitution pattern.

    Methyl 3-bromo-4-(trifluoromethoxy)benzoate: Contains a trifluoromethoxy group instead of a difluoroethoxy group.

    Methyl 3-chloro-4-(2,2-difluoroethoxy)benzoate: Chlorine atom replaces the bromine atom.

Uniqueness

Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate is unique due to the combination of the bromine atom and the 2,2-difluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-15-10(14)6-2-3-8(7(11)4-6)16-5-9(12)13/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOIWBQFYXWSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.